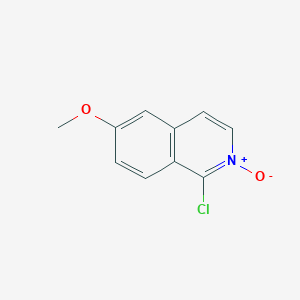
1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly used in the synthesis of various pharmaceuticals and organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 6-methoxy-2-nitrobenzaldehyde with chloroacetyl chloride followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce isoquinoline amines .
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-6-methoxyisoquinoline
- 6-Methoxy-2-oxoisoquinoline
- 1-Chloro-2-oxoisoquinoline
Uniqueness: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
630422-24-1 |
|---|---|
Molekularformel |
C10H8ClNO2 |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
1-chloro-6-methoxy-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-2-3-9-7(6-8)4-5-12(13)10(9)11/h2-6H,1H3 |
InChI-Schlüssel |
CSGXJKSOOIUEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=[N+](C=C2)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
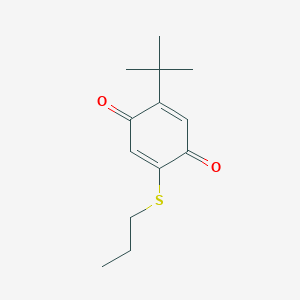
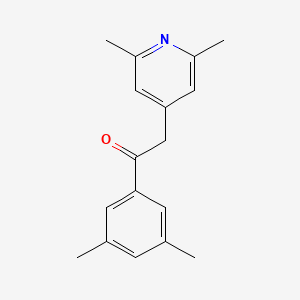
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
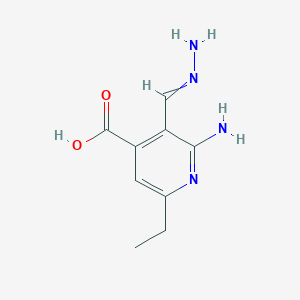
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)
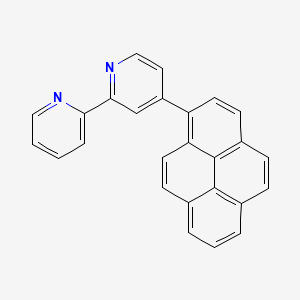
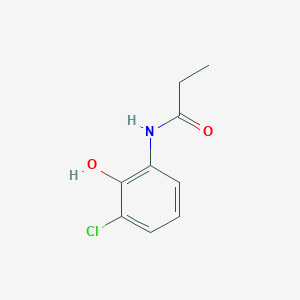
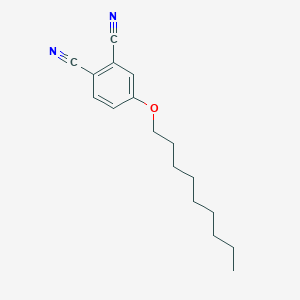
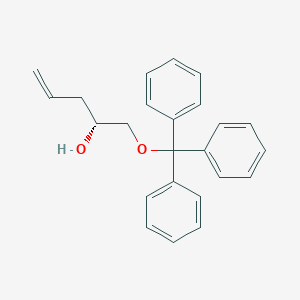
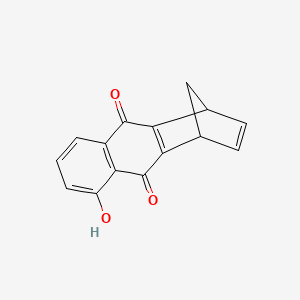
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
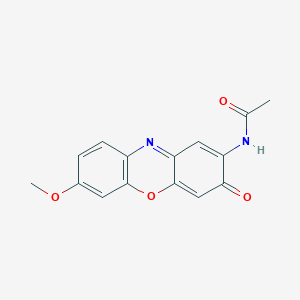
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
